2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE
Overview
Description
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate is an organic compound known for its unique chemical structure and properties This compound features a piperidine ring substituted with acetyloxy and tetramethyl groups, along with a 4-methylbenzenesulfonate moiety
Preparation Methods
The synthesis of 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE typically involves multiple steps, starting with the preparation of the piperidine ringThe final step involves the sulfonation of the piperidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group, yielding the parent piperidine derivative.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Scientific Research Applications
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE involves its interaction with molecular targets through its functional groups. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active piperidine derivative. The sulfonate group can facilitate binding to specific enzymes or receptors, modulating their activity . The pathways involved may include enzymatic hydrolysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar compounds to 2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE include:
4-Methylbenzenesulfonic acid: Known for its use as a catalyst in organic synthesis.
Tetramethylpiperidine derivatives: Used in various chemical reactions and as intermediates in drug synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
[2,2,6,6-tetramethyl-4-(4-methylphenyl)sulfonyloxypiperidin-1-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-13-7-9-16(10-8-13)25(21,22)24-15-11-17(3,4)19(23-14(2)20)18(5,6)12-15/h7-10,15H,11-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRFAUOTBGYICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)OC(=O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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